molecular formula C18H22N2O3 B13369894 2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B13369894
M. Wt: 314.4 g/mol
InChI Key: SZHHVPOCAABCBR-UHFFFAOYSA-N
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Description

2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid is an organic compound with a complex structure that includes a benzyl group, a cyanoethyl group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps. One common approach is to start with cyclohexanecarboxylic acid, which is then subjected to a series of reactions to introduce the benzyl and cyanoethyl groups. The key steps may include:

    Formation of the Benzylamine Intermediate: This can be achieved by reacting benzyl chloride with an appropriate amine under basic conditions.

    Introduction of the Cyanoethyl Group: This step involves the reaction of the benzylamine intermediate with acrylonitrile.

    Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the benzyl(2-cyanoethyl)amine with cyclohexanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyl and cyanoethyl groups can interact with the active sites of enzymes, while the cyclohexanecarboxylic acid moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog without the benzyl and cyanoethyl groups.

    Benzylamine: Contains the benzyl group but lacks the cyclohexanecarboxylic acid moiety.

    Acrylonitrile: Contains the cyanoethyl group but lacks the benzyl and cyclohexanecarboxylic acid moieties.

Uniqueness

2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyl and cyanoethyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

2-[benzyl(2-cyanoethyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H22N2O3/c19-11-6-12-20(13-14-7-2-1-3-8-14)17(21)15-9-4-5-10-16(15)18(22)23/h1-3,7-8,15-16H,4-6,9-10,12-13H2,(H,22,23)

InChI Key

SZHHVPOCAABCBR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)N(CCC#N)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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